N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Overview
Description
“N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide”, also known as TH-257, is a potent, type III allosteric LIM-kinase (LIMK1 & LIMK2) inhibitor . It targets LIMK1/2 DFG-out conformation in a non-ATP-competitive manner and exhibits no significant off-target activity . The empirical formula is C24H26N2O3S and the molecular weight is 422.54 .
Molecular Structure Analysis
The molecular structure of “N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide” is represented by the SMILES string:O=C(C1=CC=C(C=C1)S(NC2=CC=CC=C2)(=O)=O)N(CC3=CC=CC=C3)CCCC
. Physical And Chemical Properties Analysis
“N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide” is a white to beige powder . It is soluble in DMSO at 2 mg/mL and should be stored at 2-8°C .Scientific Research Applications
Synthesis and Characterization
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide and its derivatives have been synthesized and characterized in various studies. For example, Lahtinen et al. (2014) synthesized sulfanilamide derivatives, including compounds related to N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, and analyzed their thermal properties and antimicrobial activities using methods like IR, NMR, and UV-Vis spectra (Lahtinen et al., 2014).
Biological Evaluation
Several studies have investigated the biological activities of benzamide derivatives. For instance, a study by Yamali et al. (2021) evaluated N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives for their inhibitory effects on the acetylcholinesterase enzyme, which is relevant in Alzheimer's disease research (Yamali et al., 2021).
Chemosensor Applications
In chemosensor development, Ravichandiran et al. (2019) designed a fluorescence chemosensor using a benzamide derivative for selective detection of Ba2+ ions in living cells, demonstrating the potential of these compounds in sensing applications (Ravichandiran et al., 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase by benzamide derivatives has been a significant area of research. For example, Supuran et al. (2013) assessed the inhibition potency of aromatic sulfonamide compounds, including those structurally related to N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide, against various carbonic anhydrase isoenzymes (Supuran et al., 2013).
Antimicrobial Studies
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide derivatives have been studied for their antimicrobial properties. Kumar et al. (2012) synthesized benzamide derivatives and evaluated their in vitro antimicrobial activities against various bacterial and fungal strains (Kumar et al., 2012).
Molecular Structure Analysis
The molecular structure and properties of benzamide derivatives have been extensively studied. For instance, Remko et al. (2010) analyzed the crystal and molecular structure of aromatic sulfonamides and their hydrochloride salts, including those related to N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide (Remko et al., 2010).
Safety And Hazards
properties
IUPAC Name |
N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIWNGCMAKKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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